1-Cyclohexyl-1H-benzoimidazol-5-ylamine is a chemical compound notable for its potential applications in medicinal chemistry and material science. This compound features a benzimidazole core, which is a common structure in various biologically active molecules. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The compound is identified by the CAS number 385381-36-2 and can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem. Its synthesis and applications have been documented in scientific literature and patents, highlighting its relevance in pharmaceutical research and development.
1-Cyclohexyl-1H-benzoimidazol-5-ylamine belongs to the class of benzimidazole derivatives. Benzimidazoles are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This specific compound may exhibit unique pharmacological profiles due to the cyclohexyl substitution.
The synthesis of 1-cyclohexyl-1H-benzoimidazol-5-ylamine typically involves the cyclohexylation of benzimidazole. Several methods have been reported:
The process generally requires careful control of temperature and reaction time to optimize yield and purity. Purification methods such as recrystallization or chromatography are commonly employed post-synthesis to isolate the final product.
The molecular formula of 1-cyclohexyl-1H-benzoimidazol-5-ylamine is C13H16N2, indicating a structure that includes a benzimidazole ring fused with a cyclohexyl group.
1-Cyclohexyl-1H-benzoimidazol-5-ylamine can undergo various chemical reactions:
These reactions are typically performed under controlled conditions to prevent side reactions and ensure high selectivity for desired products.
The mechanism of action for 1-cyclohexyl-1H-benzoimidazol-5-ylamine primarily involves its ability to interact with specific biological targets, such as enzymes and receptors:
This interaction profile suggests that the compound could be valuable in developing therapeutics targeting various diseases.
1-Cyclohexyl-1H-benzoimidazol-5-ylamine has several scientific applications:
The benzimidazole core is typically constructed via acid-catalyzed condensation between o-phenylenediamine derivatives and carbonyl compounds. For 1-cyclohexyl-1H-benzoimidazol-5-ylamine, regioselective cyclohexylation requires a multistep sequence to preserve the C5-amino functionality. As detailed by Evitachem , the synthesis initiates with the cyclocondensation of 4-amino-1,2-diaminobenzene with a carbonyl source (e.g., triethyl orthoformate) under reflux conditions, yielding 5-aminobenzimidazole. Subsequent N1-alkylation employs cyclohexyl halides (e.g., bromocyclohexane) in polar aprotic solvents like DMF, facilitated by bases such as K₂CO₃ to deprotonate the benzimidazole N-H (pKa ~12–13). This step proceeds through an SN2 mechanism, where nucleophilic attack by the benzimidazole anion on the cyclohexyl electrophile affords the target compound with 70–85% yields [7].
Critical considerations:
Table 1: Comparative Analysis of Cyclohexylation Methods
Method | Reagent | Solvent | Temperature | Yield (%) | Limitations |
---|---|---|---|---|---|
Direct Alkylation | Bromocyclohexane | DMF | 80–90°C | 70–75 | Competing O-alkylation |
Mitsunobu Reaction | Cyclohexanol, DIAD | THF | 25°C | 85 | High-cost reagents |
Reductive Amination | Cyclohexanone, NaBH₄ | MeOH | 60°C | 65 | Low regioselectivity |
Tandem oxidative dehydrative coupling (CDC) streamlines benzimidazole synthesis by integrating C–H functionalization and cyclization in a single operation. As demonstrated by research cited in ScienceDirect [6] [7], N-benzylbenzene-1,2-diamine derivatives undergo CDC with cyclohexyl precursors (e.g., cyclohexane) using tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile. The mechanism involves:
This method achieves atom economy by avoiding pre-functionalized reagents and operates under mild conditions (60–80°C). However, the C5-amino group necessitates protection to prevent oxidation, reducing functional group tolerance [7].
Table 2: Optimization Parameters for CDC Synthesis
Oxidant | Solvent | Time (h) | Cyclohexyl Source | Yield (%) |
---|---|---|---|---|
TBHP (70%) | CH₃CN | 6 | Cyclohexane | 78 |
K₂S₂O₈ | H₂O/EtOH | 10 | Cyclohexanol | 62 |
DDQ | DCE | 12 | Cyclohexanone | 68 |
The free base of 1-cyclohexyl-1H-benzoimidazol-5-ylamine exhibits limited aqueous solubility (<0.1 mg/mL), restricting its bioavailability. Conversion to pharmaceutically acceptable salts addresses this limitation. As reported , dihydrochloride salt formation (C₁₃H₁₉Cl₂N₃; MW: 288.21 g/mol) involves treating the free base with HCl in ethanol or IPA. Protonation occurs preferentially at the benzimidazole N3 atom (pKa ~5.6) and the exocyclic amine, enhancing water solubility >10-fold. The crystalline salt form (melting point: 200–220°C) exhibits superior stability for long-term storage .
Key advantages:
Table 3: Physicochemical Properties of Base vs. Dihydrochloride Salt
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Molecular Formula | C₁₃H₁₇N₃ | C₁₃H₁₉Cl₂N₃ |
Solubility (H₂O) | Insoluble | >50 mg/mL |
Melting Point | 195–198°C (dec.) | 200–220°C |
Storage | Combustible solid (Class 11) | Hygroscopic solid |
Conventional benzimidazole syntheses often employ corrosive solvents (e.g., acetic acid) or stoichiometric oxidants, generating hazardous waste. Recent innovations emphasize sustainability:
These methods align with green chemistry principles by reducing E-factors and enabling catalyst recovery. Nevertheless, scalability challenges persist for substrates requiring inert atmospheres or anhydrous conditions [7] [9].
Table 4: Solvent Systems in Sustainable Benzimidazole Synthesis
Method | Solvent | Catalyst | Yield (%) | PMI* |
---|---|---|---|---|
Na₂S₂O₅-SiO₂ | Solvent-free | Na₂S₂O₅ (10 mol%) | 90 | 1.8 |
TBHP oxidation | H₂O | None | 75 | 2.5 |
Conventional acetic acid | AcOH | — | 82 | 8.3 |
*Process Mass Intensity (PMI) = Total materials used (g) / Product (g)
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: